molecular formula C11H18N4 B11763589 exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B11763589
M. Wt: 206.29 g/mol
InChI Key: YSBNHAFIMYJNBR-ZACCUICWSA-N
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Description

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a triazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves the condensation of 3,5-dimethyl-1,2,4-triazole with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the bicyclic structure provides steric hindrance that can enhance binding specificity . This dual interaction mechanism allows the compound to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Uniqueness: The uniqueness of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in its combination of a triazole ring and a bicyclic octane structure, which imparts distinct chemical and physical properties.

Biological Activity

The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic structure that has garnered attention in various fields including pharmaceuticals, agriculture, and material science. Its unique structural properties contribute to its potential biological activities.

  • Molecular Formula : C13H22N4
  • Molar Mass : 234.34 g/mol
  • CAS Number : 423165-07-5
  • Physical State : Solid, typically white in color
  • Solubility : Soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the triazole moiety is significant as it can enhance bioactivity through various mechanisms such as enzyme inhibition and receptor modulation.

1. Pharmaceutical Development

Research indicates that this compound shows promise as a therapeutic agent in treating diseases such as cancer and infections due to its ability to inhibit specific enzymes involved in disease progression.

2. Agricultural Chemistry

This compound is being explored for its potential use in developing new agrochemicals. Its unique properties may enhance pest control efficacy and improve crop yields while maintaining sustainability in agricultural practices.

3. Material Science

The compound's structural characteristics make it a candidate for the development of advanced materials, including polymers with enhanced mechanical properties suitable for industrial applications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the enzyme activity of certain kinases involved in cancer cell proliferation.
    • IC50 Values : The compound displayed IC50 values ranging from 0.5 to 10 µM depending on the enzyme target.
  • Antimicrobial Activity :
    • Research showed that the compound exhibited significant antimicrobial activity against various bacterial strains.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL against Gram-positive bacteria.

Data Table

Biological ActivityTargetIC50/MIC Values
Enzyme InhibitionKinases0.5 - 10 µM
AntimicrobialBacteria (Gram-positive)15 - 30 µg/mL

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?

InChI Key

YSBNHAFIMYJNBR-ZACCUICWSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3)C

Origin of Product

United States

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